molecular formula C12H11N B14633303 (1E)-N-(Naphthalen-1-yl)ethanimine CAS No. 52193-01-8

(1E)-N-(Naphthalen-1-yl)ethanimine

Cat. No.: B14633303
CAS No.: 52193-01-8
M. Wt: 169.22 g/mol
InChI Key: RLXLPSPTFKBRGB-UHFFFAOYSA-N
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Description

(1E)-N-(Naphthalen-1-yl)ethanimine (CAS 52193-01-8) is an imine compound synthesized via Schiff base condensation, characterized by a conjugated C=N bond with a planar geometry and a bond length of 1.292 Å that links a naphthalene moiety to an ethanimine group . This structure confers aromatic stability and makes the compound a valuable intermediate in coordination chemistry and catalytic applications . The naphthalene backbone is integral to its function in creating liquid crystal dopants, where derivatives of 1-(1-naphthyl)ethylamine are studied for their high helical twisting power in chiral nematic phases . In scientific research, this compound and its structural analogues have been investigated for their potential antifungal properties and for interaction studies with biological macromolecules, where binding is often facilitated by hydrogen bonding and π-stacking due to the aromatic naphthalene ring . It can undergo characteristic imine reactions, including oxidation to naphthalene-1-carboxaldehyde and reduction to naphthalene-1-ethylamine . This compound is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

52193-01-8

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

N-naphthalen-1-ylethanimine

InChI

InChI=1S/C12H11N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h2-9H,1H3

InChI Key

RLXLPSPTFKBRGB-UHFFFAOYSA-N

Canonical SMILES

CC=NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Schiff Base Formation Under Acidic Conditions

The most direct synthesis involves the acid-catalyzed condensation of 1-naphthylamine with acetaldehyde. This method, adapted from general imine synthesis protocols, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Typical conditions include:

  • Reagents : 1-Naphthylamine (1.0 eq), acetaldehyde (1.2 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Solvent : Toluene (azeotropic removal of water)
  • Conditions : Reflux at 110°C for 6–8 hours under argon
  • Workup : Sequential washing with NaHCO₃ (5%) and brine, drying over Na₂SO₄, and solvent evaporation

This method typically achieves yields of 68–75%, with purity >95% after recrystallization from n-heptane.

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques to enhance reaction efficiency:

Parameter Value Source
Molar ratio 1:1.1 (amine:aldehyde)
Grinding time 45 minutes
Catalyst None
Yield 82%

This approach eliminates solvent use and reduces reaction times, though scalability remains challenging.

Specialized Synthetic Routes

Nitro Compound Reduction

A three-step sequence adapted from pharmaceutical intermediates production:

  • Nitration : 1-Nitronaphthalene → 1-nitro-2-acetylnaphthalene (HNO₃/Ac₂O, 0°C)
  • Reduction : Catalytic hydrogenation (Pd/C, H₂ 1 atm) to 1-amino-2-acetylnaphthalene
  • Condensation : Reaction with acetaldehyde (yield: 58% overall)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale data from analogous imine production:

Parameter Batch Method Flow Method
Residence time 8 hours 22 minutes
Space-time yield 0.8 kg/m³/hr 4.2 kg/m³/hr
Impurity profile 5.2% 1.1%

Flow chemistry enhances heat transfer and reduces side reactions, critical for thermally labile imines.

Waste Stream Management

Economic analysis of condensation routes:

Waste Component kg/kg product Treatment Method
Aqueous salts 3.2 Reverse osmosis
Organic solvents 1.8 Distillation recovery
Catalyst sludge 0.05 Metal reclamation

Analytical Characterization

Critical quality control parameters from literature:

Technique Key Data Acceptance Criteria
¹H NMR (CDCl₃) δ 7.89 (m, 2H), 7.53–7.47 (m, 3H), 2.41 (s, 3H) ±0.03 ppm
HPLC purity 99.1% (C18, MeCN/H₂O 70:30) ≥98.5%
TGA Decomposition onset: 218°C >200°C

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(Naphthalen-1-yl)ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-carboxaldehyde.

    Reduction: Reduction reactions can convert it to naphthalene-1-ethylamine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Naphthalene-1-carboxaldehyde

    Reduction: Naphthalene-1-ethylamine

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

(1E)-N-(Naphthalen-1-yl)ethanimine, also known as (E)-N-(1-naphthyl)ethanamine, is an organic compound with an imine functional group and a naphthalene substituent. It has a molecular formula of C12H11NC_{12}H_{11}N and a molecular weight of approximately 171.24 g/mol. The compound consists of a naphthalene ring attached to an ethanamine moiety through a double bond, which contributes to its chemical properties, while the aromatic naphthalene structure enhances its stability and potential reactivity.

Research Applications

This compound and its derivatives have various applications in both research and industry.

Antifungal Properties

  • Research indicates that this compound derivatives possess potential antifungal properties against pathogens such as Cryptococcus neoformans and Trichophyton mentagrophytes.
  • Similar compounds have demonstrated promise in pharmacological applications because of their interactions with various biological targets.
  • Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have in vitro antifungal activity against C. neoformans, T. mentagrophytes, and T. rubrum .

Interaction Studies

  • Interaction studies involving this compound have provided insights into its binding characteristics with biological macromolecules.
  • Studies on its binding affinity with enzymes or receptors are crucial for understanding its pharmacological profile. These interactions often involve hydrogen bonding and π-stacking because of the aromatic nature of the naphthalene ring.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
(R)-(+)-1-(naphthalen-1-yl)ethylamineR-Naphthyl EthylamineOptically active form used in chiral synthesis
N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamineBenzyl N-MethylExhibits antifungal activity against certain pathogens
2-(naphthalen-2-yl)ethylamine2-Naphthyl EthylamineDifferent substitution pattern affecting reactivity

Mechanism of Action

The mechanism of action of (1E)-N-(Naphthalen-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: C=N Bond Lengths in Selected Imines

Compound Name C=N Bond Length (Å) Reference
(1E)-N-(Naphthalen-1-yl)ethanimine 1.292 (2)
(E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine 1.2650 (19)
2-(N-Benzyl-α-iminoethyl)phenol 1.286 (2)
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 (4)

Key Observations :

  • The C=N bond in this compound is slightly longer than in naphthalen-2-yl derivatives, likely due to steric hindrance from the bulky naphthalen-1-yl group .
  • Electron-withdrawing substituents (e.g., phenolic –OH in 2-(N-benzyl-α-iminoethyl)phenol) shorten the C=N bond via resonance stabilization .

Table 2: Molecular Data for Selected Naphthalene-Based Imines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Features
This compound C₁₂H₁₁N 169.23 Schiff base condensation
N-(Cyano(naphthalen-1-yl)methyl)benzamide C₁₉H₁₄N₂O 286.33 Direct acylation of aminonitrile
N,N′-(Naphthalene-1,5-diyl)bis(ethanimine) C₁₄H₁₂N₂ 208.26 Condensation with diaminonaphthalene
(1E)-N-Phenylethanimine C₈H₉N 119.17 Simple Schiff base synthesis

Key Observations :

  • Bulkier substituents (e.g., benzamide in ) increase molecular weight and complexity, impacting solubility and crystallinity.
  • Bis(ethanimine) derivatives (e.g., H22 in ) exhibit higher thermal stability (m.p. 198–202°C) due to extended conjugation.
  • Simpler analogs like (1E)-N-Phenylethanimine are more synthetically accessible but lack the aromatic stabilization of naphthalene.

Key Observations :

  • This compound’s planar structure makes it suitable for metal coordination, though its biological activity remains underexplored.

Challenges and Opportunities

  • Synthetic Accessibility : Unlike simpler imines (e.g., ), this compound requires specialized precursors (e.g., naphthalen-1-carboxaldehyde), which are costlier and less commercially available .
  • Stability : The compound’s stability in solution is inferior to bis(ethanimine) derivatives (), limiting its use in prolonged reactions.

Q & A

Basic: What are the common synthetic routes for preparing (1E)-N-(Naphthalen-1-yl)ethanimine and its Schiff base derivatives?

This compound is typically synthesized via condensation reactions between 1-naphthylamine and carbonyl-containing reagents. For Schiff base derivatives, a standard approach involves reacting 2-benzoylpyridine with amines like N1-(naphthalen-1-yl)ethane-1,2-diamine under reflux conditions in ethanol. Characterization employs 1H/13C NMR, IR spectroscopy, and elemental analysis to confirm imine bond formation and regioselectivity . Derivatives with aryl groups (e.g., 4-methoxyphenyl) can be synthesized via palladium-catalyzed cross-coupling using Pd(OAc)₂, AgOAc, and aryl halides, achieving yields up to 99% after column chromatography .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for introducing aryl groups to the naphthalene ring in this compound derivatives?

Optimization involves:

  • Catalyst selection : Pd(OAc)₂ with AgOAc as an additive enhances reactivity for C–H activation.
  • Solvent and temperature : Reactions in tert-amyl alcohol at 80–100°C improve regioselectivity for naphthalene C8 functionalization.
  • Substrate scope : Electron-rich aryl iodides (e.g., 4-iodoanisole) yield higher conversions (98%) compared to electron-deficient substrates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates products (e.g., N-(8-(4-methoxyphenyl)naphthalen-1-yl)picolinamide ) in high purity .

Structural Analysis: What spectroscopic and crystallographic methods are most effective for confirming the E-configuration and molecular geometry of this compound?

  • NMR Spectroscopy : The E-configuration is confirmed by coupling constants (e.g., J = 12–16 Hz for trans olefinic protons) and NOE correlations.
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths and angles, distinguishing between E/Z isomers. For example, imine bond lengths (~1.28 Å) and planar geometry align with the E-configuration .
  • FT-IR : Stretching frequencies at ~1620 cm⁻¹ (C=N) and absence of N–H peaks validate imine formation .

Advanced: How do regioisomerism and stereochemical variations in this compound derivatives impact their biological activity, and what methods resolve such structural ambiguities?

  • Regioisomer Effects : Substitution at the naphthalene C8 position (vs. C2) enhances steric interactions in enzyme binding pockets, as seen in SARS-CoV-2 inhibitor studies .
  • Stereochemical Resolution : Chiral derivatives (e.g., (R)-(+)-1-(1-naphthyl)ethylamine ) require chiral HPLC or enzymatic resolution to isolate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray analysis .
  • Diastereomer Separation : Diastereomers (e.g., in Cinacalcet analogs) are separable via RP-UPLC using C18 columns and trifluoroacetic acid buffers .

Data Contradiction: When conflicting NMR data arise in characterizing this compound derivatives, what strategies can confirm structural assignments?

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton signals with specific carbons, resolving overlapping peaks in congested aromatic regions.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structures .
  • Isotopic Labeling : Deuterated analogs help assign exchangeable protons (e.g., NH in Schiff bases).
  • Cross-Validation : Compare with structurally characterized analogs (e.g., Bratton-Marshall reagent derivatives) using HRMS and melting point analysis .

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